molecular formula C27H28N6O3 B10871916 (1Z)-N-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(3,4-dimethoxyphenyl)ethanimine

(1Z)-N-[(7-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(3,4-dimethoxyphenyl)ethanimine

Cat. No.: B10871916
M. Wt: 484.5 g/mol
InChI Key: VYLQJNGQLOBCAL-MNBJERMJSA-N
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Description

1-(3,4-DIMETHOXYPHENYL)-1-ETHANONE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME is a complex organic compound with a unique structure that combines a dimethoxyphenyl group with a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine moiety

Preparation Methods

The synthesis of 1-(3,4-DIMETHOXYPHENYL)-1-ETHANONE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME typically involves multiple steps, starting with the preparation of the dimethoxyphenyl ethanone and the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as catalytic reactions and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

1-(3,4-DIMETHOXYPHENYL)-1-ETHANONE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-DIMETHOXYPHENYL)-1-ETHANONE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-1-ETHANONE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

1-(3,4-DIMETHOXYPHENYL)-1-ETHANONE O1-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]OXIME can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H28N6O3

Molecular Weight

484.5 g/mol

IUPAC Name

(Z)-N-[(10-benzyl-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methoxy]-1-(3,4-dimethoxyphenyl)ethanimine

InChI

InChI=1S/C27H28N6O3/c1-17-19(3)32(14-20-9-7-6-8-10-20)26-25(17)27-29-24(30-33(27)16-28-26)15-36-31-18(2)21-11-12-22(34-4)23(13-21)35-5/h6-13,16H,14-15H2,1-5H3/b31-18-

InChI Key

VYLQJNGQLOBCAL-MNBJERMJSA-N

Isomeric SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CO/N=C(/C)\C4=CC(=C(C=C4)OC)OC)CC5=CC=CC=C5)C

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CON=C(C)C4=CC(=C(C=C4)OC)OC)CC5=CC=CC=C5)C

Origin of Product

United States

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